molecular formula C11H10ClN3OS B12926624 5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone CAS No. 89665-77-0

5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

Cat. No.: B12926624
CAS No.: 89665-77-0
M. Wt: 267.74 g/mol
InChI Key: POZYFYKORAUHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring with a thioxo group and a chlorophenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 3-chloroaniline with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired pyrimidine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base

Major Products

    Oxidation: Sulfone or sulfoxide derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorophenyl)amino)-4,6-dimethylpyrimidine
  • 5-((3-Chlorophenyl)amino)-2-thioxo-1,2-dihydropyrimidine-4(3H)-one

Uniqueness

5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of both a thioxo group and a chlorophenylamino group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89665-77-0

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

5-[(3-chloroanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H10ClN3OS/c12-8-2-1-3-9(4-8)13-5-7-6-14-11(17)15-10(7)16/h1-4,6,13H,5H2,(H2,14,15,16,17)

InChI Key

POZYFYKORAUHPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=CNC(=S)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.